4,21-Dehydrogeissoschizine
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Overview
Description
4,21-dehydrogeissoschizine is an indole alkaloid that is the enol tautomer of geissoschizine, which is also dehydrogenated at the 4,21-position. It derives from a geissoschizine.
Scientific Research Applications
Metabolic Intermediate in Alkaloid Biosynthesis
4,21-Dehydrogeissoschizine has been identified as a key metabolic intermediate in the enzymatic synthesis of several alkaloids, including cathenamine, ajmalicine, 19-epiajmalicine, and tetrahydroalstonine. This compound plays a crucial role in the conversion processes catalyzed by enzymes such as cathenamine synthase (Rueffer, Kan-Fan, Husson, Stöckigt, & Zenk, 1979).
Isolation and Biomimetic Conversion
The isolation of 4,21-Dehydrogeissoschizine from plant sources and its subsequent conversion into other alkaloids demonstrates its significance in the biosynthesis of heteroyohimbine alkaloids. This process sheds light on the natural production of these compounds and their potential synthetic applications (Kan-Fan & Husson, 1979).
Role in Biomimetic Formation of Alkaloids
The biomimetic transformation of 4,21-Dehydrogeissoschizine into compounds like 5,6-dihydroflavopereirine supports its role in the biogenesis of indole alkaloids that lack a three-carbon unit at C-15. This insight contributes to our understanding of alkaloid synthesis and potential synthetic routes (Fan & Husson, 1980).
Enzymatic Studies and Characterization
The enzyme geissoschizine dehydrogenase, characterized and partially purified from Catharanthus roseus cell suspension cultures, specifically acts on geissoschizine to remove the 21α-hydrogen, indicating a unique role of 4,21-Dehydrogeissoschizine in specific alkaloid biosynthesis pathways (Pfitzner & Stöckigt, 1982).
Contribution to Neuroprotective and Antiepileptic Effects
4,21-Dehydrogeissoschizine derivatives have been found to exhibit potent neuroprotective effects against glutamate-induced cell death. This suggests its potential in developing treatments for neurological disorders (Qi et al., 2014). Additionally, geissoschizine methyl ether, a derivative, has shown to inhibit multiple neuronal channels, suggesting its role as a promising antiepileptic candidate (Xie et al., 2020).
Antinematode Activity
Derivatives of 4,21-Dehydrogeissoschizine from Uncaria rhynchophylla have demonstrated significant antinematode activities, which could have implications in developing novel antiparasitic agents (Kong et al., 2017).
Acetylcholinesterase Inhibition
Geissoschizine methyl ether N-oxide, a new alkaloid derived from 4,21-Dehydrogeissoschizine, has been identified to exhibit antiacetylcholinesterase activity. This finding is significant in the context of treatments for neurodegenerative diseases like Alzheimer's (Jiang et al., 2015).
properties
CAS RN |
73385-56-5 |
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Product Name |
4,21-Dehydrogeissoschizine |
Molecular Formula |
C21H23N2O3+ |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl (Z)-2-[(2S,3E,12bS)-3-ethylidene-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-5-ium-2-yl]-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C21H22N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,11-12,16,19,22H,8-10H2,1-2H3/p+1/b13-3-/t16-,19-/m0/s1 |
InChI Key |
CUHFIPBCFIPFJM-JXSBNBLESA-O |
Isomeric SMILES |
C/C=C\1/C=[N+]2CCC3=C([C@@H]2C[C@@H]1/C(=C/O)/C(=O)OC)NC4=CC=CC=C34 |
SMILES |
CC=C1C=[N+]2CCC3=C(C2CC1C(=CO)C(=O)OC)NC4=CC=CC=C34 |
Canonical SMILES |
CC=C1C=[N+]2CCC3=C(C2CC1C(=CO)C(=O)OC)NC4=CC=CC=C34 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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